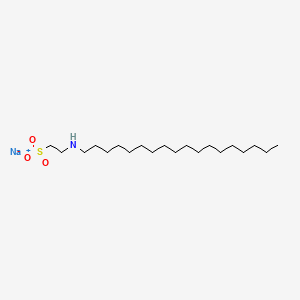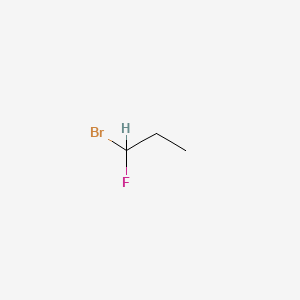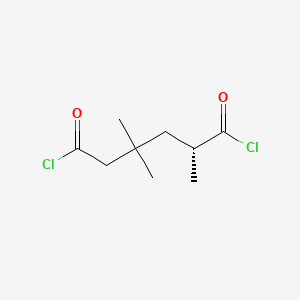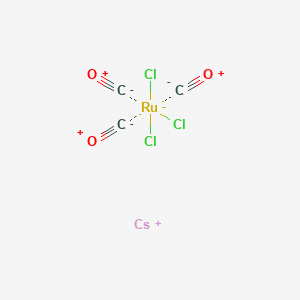
Sodium 2-(octadecylamino)ethanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(octadecylamino)ethanesulphonate: is an organic compound with the molecular formula C20H42NNaO3S and a molecular weight of 399.61 g/mol . It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various applications such as detergents, emulsifiers, and dispersants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(octadecylamino)ethanesulphonate typically involves the reaction of octadecylamine with 2-chloroethanesulfonic acid sodium salt . The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The product is then purified through processes like crystallization or distillation to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-(octadecylamino)ethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid group.
Substitution: The amino group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonic acid group.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
Chemistry: Sodium 2-(octadecylamino)ethanesulphonate is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions .
Biology: In biological research, it is used to study the interactions between surfactants and biological membranes, as well as in the formulation of drug delivery systems .
Medicine: The compound is explored for its potential in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs, improving their solubility and bioavailability .
Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and dispersants due to its excellent surfactant properties .
Mécanisme D'action
The mechanism of action of Sodium 2-(octadecylamino)ethanesulphonate involves its ability to reduce surface tension and form micelles. The compound’s long hydrophobic tail interacts with hydrophobic substances, while the hydrophilic head interacts with water, allowing it to solubilize hydrophobic compounds in aqueous solutions . This property is particularly useful in drug delivery systems, where it helps in the encapsulation and transport of hydrophobic drugs .
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate: Another surfactant with a shorter hydrophobic tail.
Cetyltrimethylammonium bromide: A cationic surfactant with a similar hydrophobic tail length.
Triton X-100: A nonionic surfactant with a different hydrophilic head group.
Uniqueness: Sodium 2-(octadecylamino)ethanesulphonate is unique due to its specific combination of a long hydrophobic tail and a sulfonate head group, which provides distinct surfactant properties compared to other similar compounds .
Propriétés
Numéro CAS |
28076-90-6 |
|---|---|
Formule moléculaire |
C20H42NNaO3S |
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
sodium;2-(octadecylamino)ethanesulfonate |
InChI |
InChI=1S/C20H43NO3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-25(22,23)24;/h21H,2-20H2,1H3,(H,22,23,24);/q;+1/p-1 |
Clé InChI |
UTZSCZWGEMAATM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNCCS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)






